molecular formula C6H5NaO B7820577 sodium;phenoxide

sodium;phenoxide

Cat. No.: B7820577
M. Wt: 116.09 g/mol
InChI Key: NESLWCLHZZISNB-UHFFFAOYSA-M
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Description

Sodium phenoxide (C₆H₅ONa) is the sodium salt of phenoxide, formed via the reaction of phenol (C₆H₅OH) with sodium hydroxide (NaOH). The phenoxide ion is stabilized by resonance, which enhances its nucleophilicity and reactivity in organic reactions . Its synthesis typically involves refluxing phenol with excess NaOH to drive the reaction to completion, yielding high-purity sodium phenoxide (up to 98% in closed systems) . Key applications include its role in the Kolbe-Schmitt reaction for salicylic acid production , catalytic lignin cleavage , and ionic liquid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:

    Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.

    Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear starch chains into cyclic cyclodextrins.

    Purification: The resulting mixture is purified to isolate the desired cyclodextrin.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic processes. The key steps include:

    Starch Source: Corn, potato, or other starch sources are used.

    Enzymatic Conversion: Cyclodextrin glycosyltransferase is added to the starch slurry to produce cyclodextrins.

    Separation and Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the cyclodextrins.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin molecule, enhancing its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used to introduce functional groups.

Major Products Formed

The major products formed from these reactions include modified cyclodextrins with enhanced solubility, stability, and functional properties.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications:

    Chemistry: Cyclodextrins are used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

    Biology: They are used in drug delivery systems to improve the bioavailability of pharmaceuticals.

    Medicine: Cyclodextrins are used in formulations to enhance the solubility of poorly soluble drugs.

    Industry: They are used in the food industry to encapsulate flavors and fragrances, improving their stability and release properties.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility and stability of the guest molecules, facilitating their use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Ethoxide (C₂H₅ONa)

Structural Similarity: Sodium ethoxide shares the alkoxide anion structure (ethoxy, C₂H₅O⁻) but lacks the aromatic ring present in sodium phenoxide.

Property Sodium Phenoxide Sodium Ethoxide
Synthesis Phenol + NaOH (reflux) Ethanol + Na
Reactivity Moderate nucleophile; reacts with CO₂ to form salicylic acid Stronger base; used in esterifications and Claisen condensations
Thermal Stability Stable up to 150°C (TGA data) Decomposes at ~300°C
Moisture Sensitivity Hydrolyzes to phenol in water Rapidly hydrolyzes to ethanol

Functional Differences :

  • Sodium phenoxide’s aromatic ring enables electrophilic aromatic substitution (e.g., carboxylation in the Kolbe-Schmitt reaction) , while sodium ethoxide is primarily a base in deprotonation and elimination reactions.
  • Sodium phenoxide’s resonance stabilization reduces its basicity compared to sodium ethoxide .

Potassium Phenoxide (C₆H₅OK)

Structural Similarity: Potassium phenoxide replaces sodium with potassium, altering solubility and reactivity.

Property Sodium Phenoxide Potassium Phenoxide
Solubility in Water Highly soluble (~0.2 M) Higher solubility due to larger cation size
Reactivity Forms salicylic acid with CO₂ Similar carboxylation but faster due to increased ionic mobility
Applications Salicylic acid synthesis Used in specialty organometallic reactions

Key Insight: Potassium phenoxide’s enhanced solubility and reactivity make it preferable in reactions requiring rapid ion exchange, though sodium phenoxide remains cost-effective for large-scale applications .

Sodium Thiophenoxide (C₆H₅SNa) and Sodium Selenophenoxide (C₆H₅SeNa)

Structural Similarity : These compounds replace oxygen with sulfur or selenium in the aromatic ring.

Property Sodium Phenoxide Sodium Thiophenoxide Sodium Selenophenoxide
Nucleophilicity Moderate Higher (S more polarizable) Highest (Se polarizable)
Reactivity Electrophilic substitution Forms thioether linkages Forms selenoether linkages
Applications Pharmaceuticals Heterocyclic compound synthesis Specialty polymers

Functional Differences :

  • The substitution of O with S/Se increases nucleophilicity and alters reaction pathways, favoring thiolation or selenation over carboxylation .

Comparative Reaction Data and Performance

Kolbe-Schmitt Reaction Efficiency

Table 1 compares sodium phenoxide’s performance in salicylic acid synthesis with other phenoxides:

Compound Salicylic Acid Yield (%) Side Products (%)
Sodium Phenoxide 97.7–99.1 Bis-phenols (≤2.7%)
Potassium Phenoxide ~98.5 (estimated) Not reported
Sodium Thiophenoxide N/A (reacts differently) Thioesters (dominant)

Key Finding: Sodium phenoxide’s balance of cost, stability, and selectivity makes it optimal for carboxylation .

Moisture Sensitivity

  • Sodium phenoxide hydrolyzes to phenol in moist toluene (3.5% yield with excess H₂O) .
  • Sodium ethoxide fully hydrolyzes to ethanol in humid conditions, limiting its use in anhydrous reactions .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing sodium phenoxide in laboratory settings?

Sodium phenoxide is typically synthesized by reacting phenol with sodium hydroxide (NaOH) in a stoichiometric ratio. Historical methods involve using concentrated alkali solutions (e.g., 20% NaOH) to precipitate sodium phenoxide, achieving purity through recrystallization . Modern protocols often use polar aprotic solvents like dimethyl sulfoxide (Me₂SO) or dimethylformamide (DMF) to enhance reaction efficiency and yield. Acidimetric titration is recommended to confirm concentration post-synthesis .

Q. How should sodium phenoxide be safely handled and stored to prevent degradation or hazards?

Sodium phenoxide is hygroscopic and reacts violently with water. Store under inert gases (e.g., nitrogen) in sealed containers to avoid moisture absorption. Solutions in methanol require regular peroxide testing (e.g., using titration) if stored long-term, as methanol can form peroxides under oxidative conditions . Always use gloves and eye protection, and avoid contact with acids to prevent exothermic decomposition .

Q. What is the role of sodium phenoxide in the Kolbe-Schmitt reaction, and how does solvent choice affect regioselectivity?

Sodium phenoxide reacts with CO₂ under pressure (125°C) to form salicylic acid derivatives. Polar aprotic solvents like DMF favor para-carboxylation due to enhanced phenoxide nucleophilicity, while additives like crown ethers or polyethers can shift selectivity to the ortho position by altering sodium ion coordination . Computational studies (DFT) support a three-step mechanism involving CO₂ insertion and proton shifts .

Advanced Research Questions

Q. How can kinetic inconsistencies in elimination reactions involving sodium phenoxide be resolved?

Kinetic data for reactions like the elimination of halides from chloroethanes often show variability due to ion pairing. Using NaC1O₄ (0.85 M) as a supporting electrolyte minimizes ion-pairing effects, enabling accurate second-order rate constant (k2k_2) determination. Crown ethers (e.g., 18-crown-6) further dissociate ion pairs, improving reproducibility . Potentiometric titration of halide ions during reactions provides real-time kinetic monitoring .

Q. What computational methods validate the mechanistic pathways of sodium phenoxide in carboxylation reactions?

Density functional theory (DFT) calculations reveal that the Kolbe-Schmitt reaction proceeds via three transition states: CO₂ insertion, electrophilic attack at the ortho position, and a 1,3-proton shift. These findings align with experimental data, such as isotopic labeling and solvent-dependent regioselectivity . Computational models also explain how polyethers chelate sodium ions, altering phenoxide’s electron density and reaction outcomes .

Q. How do solvent coordination effects influence sodium phenoxide’s reactivity in nucleophilic substitutions?

In solvents like tetrahydrofuran (THF), sodium phenoxide forms Na₆O₆ clusters, reducing nucleophilicity. Conversely, DMF stabilizes monomeric phenoxide ions, enhancing reactivity in Williamson ether synthesis. Solvent-free conditions promote polymeric structures, which can be disrupted by coordinating solvents like TMU (N,N,N,NN,N,N',N'-tetramethylurea) .

Q. What strategies mitigate data contradictions in studies of sodium phenoxide’s ion-pairing behavior?

Contradictions arise from varying degrees of ion association in different solvents. Advanced techniques like conductometric titration and UV-vis spectroscopy quantify ion-pair dissociation constants. For example, sodium 2,6-di-tert-butylphenoxide exhibits partial dissociation in DMF-Me₂SO (9:1), requiring crown ethers to achieve full dissociation for consistent kinetic analysis .

Q. Methodological Considerations

Q. How should raw kinetic data from sodium phenoxide reactions be processed and presented?

Large datasets (e.g., rate constants across substrates) should be tabulated in appendices, while processed data (e.g., Hammett plots, activation parameters) belong in the main text. Use statistical tools (e.g., linear regression for ρρ values) to analyze substituent effects, and report uncertainties from instrumental limits (e.g., ±0.5% for titrations) .

Q. What experimental controls are critical when studying sodium phenoxide’s stability under varying conditions?

Include blank runs (no substrate) to account for solvent decomposition. Monitor peroxide formation in methanol solutions monthly via iodide titration. For thermal studies, use inert atmospheres and differential scanning calorimetry (DSC) to detect exothermic decomposition thresholds .

Properties

IUPAC Name

sodium;phenoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLWCLHZZISNB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzyl 3-chloroformylpropionate was prepared from benzyl hydrogen succinate (1.96 g) and oxalyl chloride (0.9 ml) in an usual manner. A solution of sodium phenolate, which was prepared from phenol (1.77 g) and sodium hydride (60% dispersion in mineral oil, 1.13 g) in tetrahydrofuran (20 ml), was added to a solution of the acid chloride in tetrahydrofuran (20 ml) at 0° C. After stirred at 0° C. for 30 minutes, the mixture was poured into a mixture of ethyl acetate and 1N hydrochloric acid. The organic layer was separated, washed with water, and dried over magnesium sulfate After evaporation of the solvent, the residue was chromatographed on silica gel (50 g) eluting with a mixture of ethyl acetate and hexane (1:10→1:5) to give benzyl phenyl succinate (2.15 g) as colorless crystals.
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1.96 g
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0.9 mL
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1.77 g
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1.13 g
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20 mL
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acid chloride
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20 mL
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Synthesis routes and methods II

Procedure details

Sodium phenoxide was prepared by the reaction of phenol (250 mg, 2.7 mmol) and sodium hydride (60% in oil, 106 mg, 2.7 mmol) in dry THF (15 ml) at RT. The solvent was removed in vacuo and replaced with dry DMF (10 ml), 3,5-dichloro-4-(chloromethyl)-2-pyridinamine (300 mg, 1.2 mmol) was added and the mixture heated to 60° C. for 2.5 h. After cooling to RT, the reaction mixture was diluted with water (15 ml) and extracted with diethyl ether (4×15 ml). The combined ethereal extracts were washed with water and saturated brine, dried over MgSO4, then concentrated to a solid. This was crystallised from methylene chloride and hexane to give the title compound as a white solid (219 mg+2nd crop of 45 mg, 1.0 mmol):
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250 mg
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106 mg
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15 mL
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10 mL
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3,5-dichloro-4-(chloromethyl)-2-pyridinamine
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300 mg
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15 mL
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Synthesis routes and methods III

Procedure details

Octyl-PANA (Product L06 from Ciba) and DODPA (Product L57 from Ciba) were dissolved in petroleum basestocks (Group 1 or 2) to produce oils containing 0.5% antioxidant. The voltammogiams in FIG. 1 were produced by dispensing 400 μL of oil into 5 mL of alcohol (ethanol) solution containing sodium phenate (0.05 molar shaking vial by hand, dispensing 50 μL of 2N aqueous HCl into the alcoholic solution to produce phenol from the sodium phenate in situ. The peak between 6 and 10 seconds in FIG. 1 is produced by the unreacted sodium phenate and indicates that the solution is still basic.
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Product L06
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Product L57
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[Compound]
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oil
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400 μL
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alcohol
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5 mL
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petroleum
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50 μL
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